![molecular formula C15H12ClNO B14251239 Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]- CAS No. 349542-89-8](/img/structure/B14251239.png)
Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]- is an organic compound with the molecular formula C15H12ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]- can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with 3-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides or thiocyanates.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel polymers and materials with specific properties.
Pharmaceuticals: The compound can be explored for its potential biological activity and used in drug discovery and development.
Agriculture: It may be used in the synthesis of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]- depends on its chemical structure and the specific reactions it undergoes. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The nitrile group can participate in reduction reactions to form primary amines, which can further react with other functional groups. The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, which can participate in various organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Methoxybenzonitrile: Similar structure but lacks the chloromethyl group.
4-Chlorobenzonitrile: Similar structure but lacks the methoxy group.
Uniqueness
Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]- is unique due to the presence of both chloromethyl and methoxy groups on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
349542-89-8 |
|---|---|
Molekularformel |
C15H12ClNO |
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
4-[[3-(chloromethyl)phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C15H12ClNO/c16-9-13-2-1-3-14(8-13)11-18-15-6-4-12(10-17)5-7-15/h1-8H,9,11H2 |
InChI-Schlüssel |
AZFKGVAEUDEWCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CCl)COC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


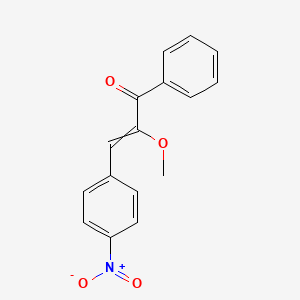
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
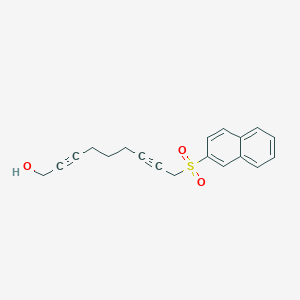
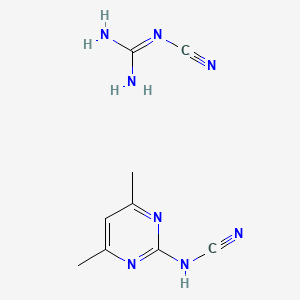
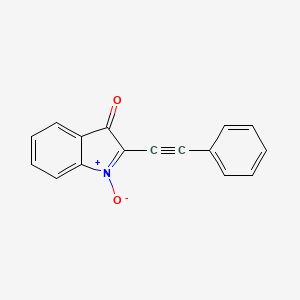
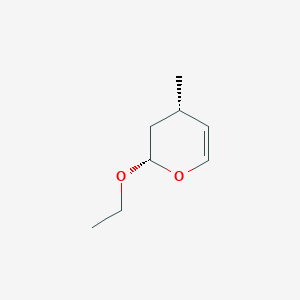
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)


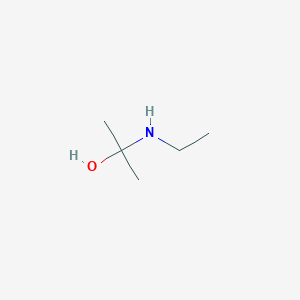
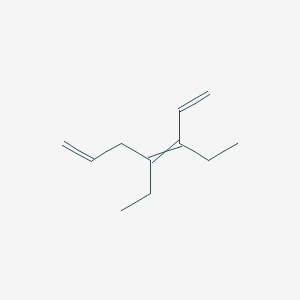
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
